This compound is classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH) attached to a tetrahydrobenzo[c]thiophene structure. Its bromine substitution at the third position enhances its reactivity and potential applications in organic synthesis.
The synthesis of 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid can be achieved through several methods:
These methods are optimized for yield and purity using advanced techniques such as continuous flow reactors .
The molecular structure of 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid features a fused ring system comprising a thiophene ring and a cyclohexane-like structure.
O=C(C1=C2C(CCCC2)=C(Br)S1)O
.InChI=1S/C9H9BrO2S/c10-8-6-4-2-1-3-5(6)7(13-8)9(11)12/h1-4H2,(H,11,12)
.The presence of the bromine atom at the third position significantly affects the electronic distribution within the molecule, influencing its reactivity and interaction with biological targets.
3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid participates in various chemical reactions:
These reactions are crucial for synthesizing more complex thiophene derivatives that may exhibit enhanced biological activities .
The mechanism of action for 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid involves interactions with specific biological targets:
Research into its precise mechanisms is ongoing but suggests that it may interfere with metabolic pathways critical to disease progression .
3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid has several scientific applications:
Research continues into optimizing its synthesis and exploring new applications within these fields .
CAS No.: 14970-71-9
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.:
CAS No.: 1823362-29-3
CAS No.: 116296-75-4